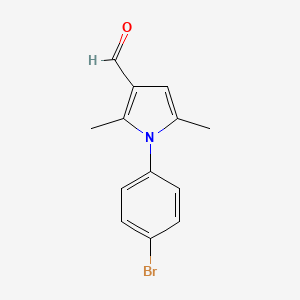
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (also known as 4-Bromo-2,5-dimethylphenyl-1H-pyrrole-3-carbaldehyde) is an important organic compound in the field of synthetic organic chemistry. It is a versatile intermediate used to synthesize a variety of compounds, including drugs, dyes, and polymers. This compound is known for its high reactivity, which makes it an ideal choice for a variety of synthetic reactions.
Applications De Recherche Scientifique
Enantiomer Separation and Racemization Studies
Research on N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, which include structures similar to 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, has shown their significance in enantiomer separation. Vorkapić-Furač et al. (1989) explored the diastereoisomeric association complexes of these racemic pyrroles and achieved separation of enantiomers through liquid chromatography. They also determined barriers to partial rotation about C–N bonds in these compounds (Vorkapić-Furač et al., 1989).
Photophysical Studies
Singh et al. (2013) conducted photophysical studies on a structurally related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. They analyzed its structure using X-ray diffraction and investigated emission spectrums in various solvents. This research highlights the potential of similar compounds in photophysical applications (Singh et al., 2013).
Synthesis of Fluorinated Pyrroles
Surmont et al. (2009) presented a methodology for preparing various new 3-fluorinated pyrroles, which involves compounds related to this compound. This approach signifies the compound's role in synthesizing novel fluorinated pyrroles (Surmont et al., 2009).
Synthesis of Phosphine Ligands
Research by Smaliy et al. (2013) explored the synthesis of 4-phosphoryl-3-formylpyrroles, considering compounds like this compound as precursors. They proposed methods leading to potential applications in chiral bidentate phosphine ligands synthesis (Smaliy et al., 2013).
Hydrogen-Bonding Patterns
Senge and Smith (2005) investigated the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole, related to the compound . Their findings provide insights into the molecular interactions and crystal structures of such compounds (Senge & Smith, 2005).
Luminescent Polymer Synthesis
Zhang and Tieke (2008) described the synthesis of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, related to the compound of interest. Their work emphasizes the compound's relevance in creating highly luminescent polymers (Zhang & Tieke, 2008).
Antitumor Properties
Jia et al. (2015) isolated compounds from Taiwanofungus camphoratus, including a structure similar to this compound, demonstrating its potential in antitumor applications (Jia et al., 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown significant activity against Leishmania aethiopica and Plasmodium berghei .
Mode of Action
A molecular simulation study on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological activity of the target.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways related to antileishmanial and antimalarial activities .
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWVGJAFMIYQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353240 | |
| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347331-78-6 | |
| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


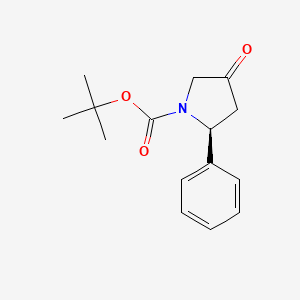

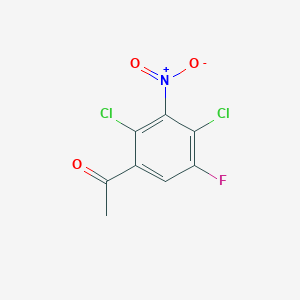

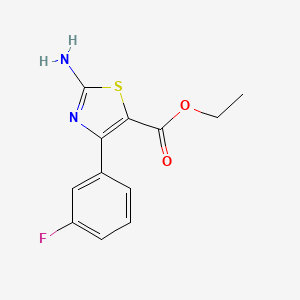

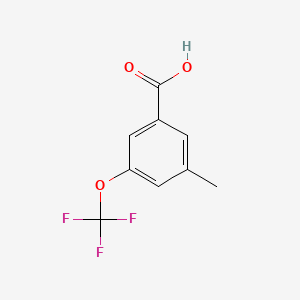


![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

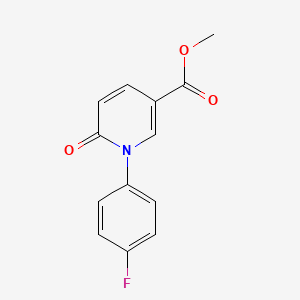
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

